molecular formula C68H102N10O17 B12390407 mp-dLAE-PABC-MMAE

mp-dLAE-PABC-MMAE

货号: B12390407
分子量: 1331.6 g/mol
InChI 键: BIASWKCAJQBPJZ-GZPSSCKOSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

mp-dLAE-PABC-MMAE is a compound used in the synthesis of antibody-drug conjugates (ADCs). It is an agent-linker conjugate that incorporates the potent tubulin inhibitor Monomethyl auristatin E. This compound is utilized to deliver targeted cytotoxic treatment, particularly in cancer therapy .

科学研究应用

Case Studies and Research Findings

Numerous studies have highlighted the effectiveness of mp-dLAE-PABC-MMAE in various contexts:

  • Cytotoxicity Against Cancer Cell Lines : Research demonstrated that ADCs utilizing this compound exhibited significant cytotoxic effects on multiple cancer cell lines, including SKBR3 and HEK293. In vitro studies reported IC50 values indicating potent anti-tumor activity at low concentrations .
  • Clinical Trials : ADCs incorporating MMAE have been evaluated in clinical settings. For instance, brentuximab vedotin, an ADC containing MMAE, has received FDA approval for treating CD30-positive lymphomas. This underscores the potential for this compound-based ADCs to achieve similar clinical success .

Comparative Analysis of Linkers in ADCs

The choice of linker is crucial for the efficacy and safety profile of ADCs. Below is a comparative table illustrating different types of linkers used in ADCs:

Linker TypeCharacteristicsExample PayloadStability
Cleavable LinkersRelease payload upon internalizationMonomethyl auristatin EModerate to High
Non-Cleavable LinkersPayload released via enzymatic degradationVarious cytotoxic agentsHigh
This compoundSpecific for MMAE; enhances targetingMonomethyl auristatin EHigh

生物活性

mp-dLAE-PABC-MMAE is a sophisticated agent-linker conjugate designed for use in antibody-drug conjugates (ADCs). It incorporates the potent tubulin inhibitor Monomethyl auristatin E (MMAE), which is known for its cytotoxic properties, making it effective in targeted cancer therapies. This compound enables the selective delivery of MMAE to cancer cells, enhancing therapeutic efficacy while minimizing systemic toxicity.

Molecular Details

  • Molecular Weight : 1331.59 g/mol
  • Chemical Formula : C68H102N10O17
  • CAS Number : 2625616-44-4

Structural Features

The compound consists of:

  • A PABC linker , which facilitates the release of MMAE upon internalization by target cells.
  • The dLAE moiety , which enhances the stability and solubility of the conjugate.
PropertyValue
Molecular Weight1331.59 g/mol
FormulaC68H102N10O17
CAS Number2625616-44-4
Storage ConditionsShipping with blue ice

This compound operates through a tripartite mechanism typical of ADCs:

  • Targeting : The antibody component binds specifically to antigens overexpressed on cancer cells.
  • Internalization : The ADC is internalized into the target cell via receptor-mediated endocytosis.
  • Payload Release : The PABC linker is cleaved within lysosomes, releasing MMAE, which disrupts microtubule dynamics, leading to apoptosis in cancer cells .

In Vitro Studies

Recent studies have demonstrated that this compound exhibits significantly enhanced anti-tumoral effects compared to free MMAE. For example, a study reported a four-fold increase in potency against various cancer cell lines when using this conjugate .

Table 2: Potency Comparison of this compound vs. Free MMAE

Cell LineIC50 (this compound)IC50 (Free MMAE)
U87MG (Glioblastoma)Low nanomolarHigh nanomolar
SK-MEL-28 (Melanoma)Low nanomolarHigh nanomolar
SK-OV-3 (Ovarian)Low nanomolarHigh nanomolar

Case Studies

  • Case Study on Glioblastoma :
    • A recent investigation into U87MG glioblastoma cells revealed that this compound effectively induces apoptosis through microtubule disruption, demonstrating a clear advantage over conventional therapies .
  • Clinical Implications :
    • The ability of this compound to selectively target cancer cells while sparing normal tissues has significant implications for reducing side effects associated with traditional chemotherapy.

属性

分子式

C68H102N10O17

分子量

1331.6 g/mol

IUPAC 名称

(4S)-4-[[(2S)-2-[[(2R)-2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]-4-methylpentanoyl]amino]propanoyl]amino]-5-[4-[[[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-methylcarbamoyl]oxymethyl]anilino]-5-oxopentanoic acid

InChI

InChI=1S/C68H102N10O17/c1-16-41(8)59(51(93-14)36-55(82)77-33-20-23-50(77)61(94-15)42(9)62(86)69-43(10)60(85)46-21-18-17-19-22-46)75(12)67(91)57(39(4)5)74-66(90)58(40(6)7)76(13)68(92)95-37-45-24-26-47(27-25-45)71-64(88)48(28-31-56(83)84)73-63(87)44(11)70-65(89)49(35-38(2)3)72-52(79)32-34-78-53(80)29-30-54(78)81/h17-19,21-22,24-27,29-30,38-44,48-51,57-61,85H,16,20,23,28,31-37H2,1-15H3,(H,69,86)(H,70,89)(H,71,88)(H,72,79)(H,73,87)(H,74,90)(H,83,84)/t41-,42+,43+,44-,48-,49+,50-,51+,57-,58-,59-,60+,61+/m0/s1

InChI 键

BIASWKCAJQBPJZ-GZPSSCKOSA-N

手性 SMILES

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@@H](CC(C)C)NC(=O)CCN4C(=O)C=CC4=O

规范 SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)CCN4C(=O)C=CC4=O

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。